Tert-butyl (4-hydroxycyclohexyl)carbamate

Stereochemistry Physical Properties Purification

Tert-butyl (4-hydroxycyclohexyl)carbamate (CAS 167081-25-6), also known as cis-4-(Boc-amino)cyclohexanol, is a bifunctional organic compound featuring a cyclohexane core with a tert-butoxycarbonyl (Boc)-protected amine and a hydroxyl group. With a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol , this compound serves as a key intermediate in the synthesis of bioactive molecules, including pyrazolo[3,4-d]pyrimidine kinase inhibitors and as a PROTAC (PROteolysis TArgeting Chimera) linker.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 167081-25-6
Cat. No. B129708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-hydroxycyclohexyl)carbamate
CAS167081-25-6
SynonymsN-(cis-4-Hydroxycyclohexyl)carbamic Acid 1,1-Dimethylethyl Ester;  _x000B_cis-(4-Hydroxycyclohexyl)carbamic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl (cis-4-Hydroxycyclohexyl)carbamate;  cis-(4-Hydroxycyclohexyl)carbamic Acid tert-Butyl Ester;  cis-4-(t
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)O
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
InChIKeyDQARDWKWPIRJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (4-hydroxycyclohexyl)carbamate (CAS 167081-25-6): A Protected Amino Alcohol Building Block for Drug Discovery


Tert-butyl (4-hydroxycyclohexyl)carbamate (CAS 167081-25-6), also known as cis-4-(Boc-amino)cyclohexanol, is a bifunctional organic compound featuring a cyclohexane core with a tert-butoxycarbonyl (Boc)-protected amine and a hydroxyl group [1]. With a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol , this compound serves as a key intermediate in the synthesis of bioactive molecules, including pyrazolo[3,4-d]pyrimidine kinase inhibitors [2] and as a PROTAC (PROteolysis TArgeting Chimera) linker [3]. The cis stereochemistry of the 4-substituted cyclohexane ring confers distinct physicochemical properties that differentiate it from its trans isomer, influencing solubility, reactivity, and downstream biological activity in target compounds.

The Critical Role of Stereochemistry: Why tert-butyl (4-hydroxycyclohexyl)carbamate Cannot Be Replaced by Its Trans Isomer or Other Analogs


Generic substitution with closely related analogs, such as the trans isomer trans-4-(Boc-amino)cyclohexanol (CAS 111300-06-2), is not feasible due to quantifiable differences in physicochemical properties and downstream synthetic utility . The cis configuration of 167081-25-6 results in a melting point of 92-96°C, compared to 169-176°C for the trans isomer [1], a difference of ~75°C that significantly alters handling, purification, and formulation characteristics. Furthermore, the cis isomer is specifically required for the synthesis of pyrazolo[3,4-d]pyrimidines via Mitsunobu reactions , whereas the trans isomer is utilized in the synthesis of Heme-regulated inhibitor kinase activators [2]. Substitution with benzyl carbamate analogs (e.g., CAS 16801-62-0) introduces orthogonal protecting group chemistry with different deprotection conditions (hydrogenolysis vs. acidolysis), which can be incompatible with sensitive functional groups in complex synthetic sequences .

Quantitative Differentiation of Tert-butyl (4-hydroxycyclohexyl)carbamate (167081-25-6) vs. Key Comparators


Melting Point Differentiation: cis vs. trans Isomer of tert-butyl (4-hydroxycyclohexyl)carbamate

The cis isomer (167081-25-6) exhibits a melting point range of 92.0-96.0 °C, with a reported value of 95 °C [1]. In direct comparison, the trans isomer (111300-06-2) melts at 169-176 °C, with a reported value of 171 °C . The ~76 °C difference in melting point provides a clear physical differentiation that can be exploited for identification, purity assessment, and solid-phase handling during synthesis and formulation.

Stereochemistry Physical Properties Purification

Solubility Profile: cis vs. trans Isomer of tert-butyl (4-hydroxycyclohexyl)carbamate

The cis isomer (167081-25-6) is slightly soluble in water . In contrast, the trans isomer (111300-06-2) is reported to be soluble in chloroform and ethyl acetate but insoluble in water . This differential solubility profile is a direct consequence of stereochemistry, impacting solvent selection for reactions and purification steps.

Solubility Formulation Reaction Conditions

Synthetic Utility in Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

167081-25-6 is specifically employed as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines [1]. These heterocyclic compounds are inhibitors of TIE-2, VEGFR-2, and VEGFR-3 kinases [2], with potential applications in anti-inflammatory and antitumor therapies [3]. The cis stereochemistry is required for the Mitsunobu reaction used to introduce the cyclohexyl moiety [4]. The trans isomer is not suitable for this transformation due to stereochemical constraints.

Kinase Inhibitor Anti-inflammatory Antitumor

Biological Activity as a Translation Activator

167081-25-6 (and its mixture of diastereomers) has been identified as a bioactive compound that activates the translation of mRNA into protein by interacting with the 40S ribosomal subunit . It has been shown to have a number of specificities and can be used in assays to measure different cellular responses . While quantitative IC50 data is not available in the retrieved sources, the compound's ability to complement cell proliferation and chemotypes is noted . The trans isomer and benzyl carbamate analogs are not reported to possess this activity, suggesting a unique pharmacophore associated with the cis or mixed stereochemistry.

Translation Activator 40S Ribosomal Subunit Cell Proliferation

Utility as a PROTAC Linker in Targeted Protein Degradation

Tert-butyl (4-hydroxycyclohexyl)carbamate is commercially offered as a PROTAC linker [1], enabling the connection of a target protein ligand to an E3 ubiquitin ligase ligand in bifunctional degrader molecules . The cyclohexane core provides rigidity and a defined distance between the two ligands, which can influence ternary complex formation and degradation efficiency. While the trans isomer and benzyl carbamate analogs can also serve as linkers, the cis stereochemistry offers a distinct spatial orientation of the hydroxyl and carbamate groups, providing an alternative linker geometry.

PROTAC Linker Targeted Protein Degradation

High-Impact Applications of Tert-butyl (4-hydroxycyclohexyl)carbamate (167081-25-6)


Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors for Anti-inflammatory and Antitumor Research

167081-25-6 is the preferred reagent for introducing the cis-4-aminocyclohexanol moiety into pyrazolo[3,4-d]pyrimidine scaffolds via Mitsunobu chemistry, as demonstrated in multiple commercial and research protocols [1]. These pyrazolo[3,4-d]pyrimidines are designed to inhibit kinases such as TIE-2, VEGFR-2, and VEGFR-3, making them valuable in anti-inflammatory and antitumor drug discovery programs [2].

Development of PROTAC Molecules with Defined Linker Geometry

The compound is offered as a PROTAC linker, enabling the construction of bifunctional degraders [3]. Its rigid cyclohexane core and cis stereochemistry provide a unique spatial orientation for conjugating target protein ligands to E3 ligase ligands, potentially influencing ternary complex formation and degradation efficiency .

Chemical Biology Studies of Translation Regulation

Based on its reported activity as a translation activator interacting with the 40S ribosomal subunit , 167081-25-6 may be employed as a probe to dissect mechanisms of protein synthesis regulation, particularly in studies of cell proliferation and chemotype complementation .

Synthetic Intermediate for CNS-Targeted Pharmaceuticals

As a Boc-protected amino alcohol, 167081-25-6 serves as a versatile intermediate in the synthesis of pharmaceuticals targeting the central nervous system, where cyclohexylamine motifs are common structural elements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl (4-hydroxycyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.